![molecular formula C6H13NO2 B1629354 1-Methylpiperidine-3,5-diol CAS No. 408330-34-7](/img/structure/B1629354.png)
1-Methylpiperidine-3,5-diol
Overview
Description
1-Methylpiperidine-3,5-diol (MPD) is a cyclic amine that has been widely used in scientific research due to its unique chemical properties. MPD is a colorless, hygroscopic liquid that is soluble in water and other polar solvents. Its chemical structure consists of a piperidine ring with a hydroxyl group at positions 3 and 5, and a methyl group at position 1.
Mechanism Of Action
The mechanism of action of 1-Methylpiperidine-3,5-diol is not fully understood, but it is believed to act as a nucleophile due to the presence of the hydroxyl group. 1-Methylpiperidine-3,5-diol can react with electrophilic compounds, such as carbonyl groups, to form adducts. 1-Methylpiperidine-3,5-diol has also been shown to act as a reducing agent in some reactions.
Biochemical and Physiological Effects
1-Methylpiperidine-3,5-diol has been shown to have a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective effects. 1-Methylpiperidine-3,5-diol has also been shown to have cytotoxic effects against cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Methylpiperidine-3,5-diol in lab experiments is its high solubility in water and other polar solvents, which makes it a useful solvent for chemical reactions. 1-Methylpiperidine-3,5-diol is also relatively easy to synthesize, which makes it a cost-effective reagent for research. One limitation of using 1-Methylpiperidine-3,5-diol is its potential toxicity, particularly at high concentrations.
Future Directions
There are several future directions for research involving 1-Methylpiperidine-3,5-diol. One area of interest is the development of new drugs based on the chemical structure of 1-Methylpiperidine-3,5-diol. Another area of interest is the use of 1-Methylpiperidine-3,5-diol as a reagent for the analysis of organic compounds, particularly in the field of analytical chemistry. Finally, further studies are needed to fully understand the mechanism of action of 1-Methylpiperidine-3,5-diol and its potential applications in various fields of research.
Scientific Research Applications
1-Methylpiperidine-3,5-diol has been used in a variety of scientific research applications, including as a building block for the synthesis of other compounds, as a solvent for chemical reactions, and as a reagent for the analysis of organic compounds. 1-Methylpiperidine-3,5-diol has also been used in the development of new drugs, particularly for the treatment of neurological disorders and cancer.
properties
IUPAC Name |
1-methylpiperidine-3,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-7-3-5(8)2-6(9)4-7/h5-6,8-9H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXSVFOPYLLQLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC(C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609965 | |
Record name | 1-Methylpiperidine-3,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90609965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpiperidine-3,5-diol | |
CAS RN |
408330-34-7 | |
Record name | 1-Methylpiperidine-3,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90609965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.